![molecular formula C15H12F2N2O4 B5844462 N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the family of benzamide derivatives and is primarily used in research studies to investigate its mechanism of action and potential benefits in various diseases.
作用机制
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide also inhibits the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cyclooxygenases (COXs).
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments such as its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential therapeutic applications in humans. Possible future directions for N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide in various diseases.
合成方法
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-(difluoromethoxy)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide.
科学研究应用
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. Inflammation research has shown that N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-6-7-10(8-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLAINWTGLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

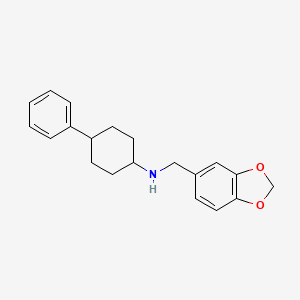


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

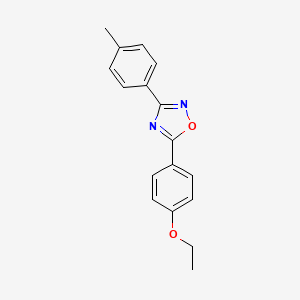
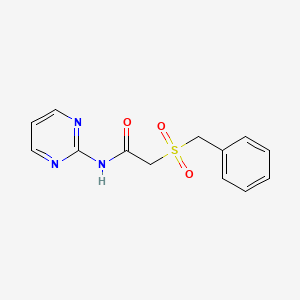
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
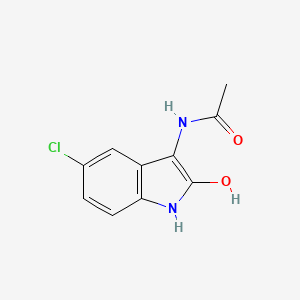
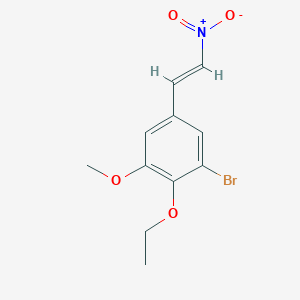
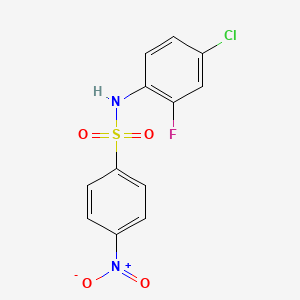
![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)